molecular formula C41H54N6O6 B163772 U-74389G maleate CAS No. 153190-29-5

U-74389G maleate

Cat. No. B163772
M. Wt: 726.9 g/mol
InChI Key: ABCSSKWSUJMJCP-WQDFMEOSSA-N
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Description

U-74389G, also known as PNU74389G meleate, is an antioxidant . It can inhibit lipid peroxidation reactions . U-74389G can protect against ischemia-reperfusion injury and is widely used in animal models of ischemic injury and hypertension . It also shows anti-inflammatory activity .


Molecular Structure Analysis

The molecular formula of U-74389G is C37H50N6O2 • C4H4O4 . Its molecular weight is 726.9 . The InChI code is InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27 (44)23-26 (36)7-8-28-29-9-10-31 (37 (29,2)14-12-30 (28)36)32 (45)25-40-19-21-42 (22-20-40)34-24-33 (41-15-3-4-16-41)38-35 (39-34)43-17-5-6-18-43;5-3 (6)1-2-4 (7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H, (H,5,6) (H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 .


Chemical Reactions Analysis

U-74389G is an antioxidant that can inhibit lipid peroxidation reactions . It has been shown to significantly decrease the level of ethanol-induced gastric mucosal necrosis in portal hypertensive rats .


Physical And Chemical Properties Analysis

U-74389G is a solid . It is soluble in DMSO to 25 mM and in ethanol to 25 mM . .

Scientific Research Applications

Summary of the Application

U-74389G maleate has been shown to significantly decrease the level of ethanol-induced gastric mucosal necrosis in portal hypertensive (PHT) rats .

Results or Outcomes

The administration of U-74389G maleate resulted in a significant decrease in the level of ethanol-induced gastric mucosal necrosis in portal hypertensive rats .

Application in Ischemia-Reperfusion Injury

Summary of the Application

U-74389G maleate has been widely used in animal models of ischemic injury and hypertension . It has been shown to have a significant effect on urea levels during ischemia reperfusion injury in rats .

Methods of Application

In the study, U-74389G was administered to rats undergoing a renal ischemia-reperfusion protocol .

Results or Outcomes

The administration of U-74389G significantly decreased the predicted urea levels by 11.35%±2.73% (P=0.0001). This suggests that U-74389G administration had a significant decreasing effect on the urea serum levels, reflecting a respective renal function augmentation .

Application in Amylase Level Regulation

Summary of the Application

U-74389G maleate has been studied for its effects on serum amylase levels. It has been found to have a significant hypamylasemic effect .

Methods of Application

In the study, U-74389G was administered in an induced Ischemia Reperfusion (IR) animal experiment .

Results or Outcomes

The administration of U-74389G resulted in a significant decrease in serum amylase levels, indicating its potential use in regulating amylase levels .

Application in Oxidative Stress and Ischemia-Reperfusion Injury

Summary of the Application

U-74389G maleate has been shown to protect against ischemia-reperfusion injury in various organs by scavenging free radicals . It has also been studied for its effects on ovarian torsion detorsion injury .

Methods of Application

In the studies, U-74389G was administered in animal models undergoing ischemia-reperfusion protocols .

Results or Outcomes

The administration of U-74389G resulted in a significant reduction in the degree of tissue necrosis and oxidative stress, indicating its potential use in mitigating ischemia-reperfusion injuries .

Application in Hepatoprotection

Summary of the Application

U-74389G maleate has been shown to protect the liver from ischemia/reperfusion (I/R) injury . The free radical-scavenging effects of U-74389G have been shown in several experimental models to protect the liver from I/R .

Methods of Application

In the study, U-74389G was administered in a liver I/R rat model . The drug was administered at 10 mg/kg animal body weight .

Results or Outcomes

Histopathological evaluation revealed a statistically significant reduction in the degree of necrosis of liver tissue in the treated groups compared to the control groups . This suggests that U-74389G administration had a significant protective effect on the liver .

Application in Cardioprotection

Summary of the Application

U-74389G maleate has been used in several ischemia-reperfusion (IR) studies and has shown promising effects in tissue protection, including in the heart .

Results or Outcomes

The administration of U-74389G resulted in a significant increase in serum magnesium levels, which is associated with cardioprotection .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCSSKWSUJMJCP-WQDFMEOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H54N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017666
Record name 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

U-74389G maleate

CAS RN

153190-29-5
Record name 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JX Tong, SEL Ang, EHN Tan… - Antimicrobial Agents and …, 2019 - Am Soc Microbiol
… Among the compounds screened, only CsA, BIO, tyrphostin A9, WIN 62,577, and U-74389G maleate had true potentiating effects on the efficacy of AS against ART-resistant strain IPC …
Number of citations: 3 journals.asm.org
JH Jee, HK Jeon, DY Hwang, P Sommer… - … Chemistry & High …, 2012 - ingentaconnect.com
… (D) Multidimensional scatter point representations for a negative (U-74389G maleate) and a positive (U0126) compound. The compounds position in this space at different …
Number of citations: 4 www.ingentaconnect.com
SL Atkins, S Motaib, LC Wiser, SE Hopcraft, PB Hardy… - Antiviral research, 2020 - Elsevier
Herpesviral deubiquitinating enzymes (DUBs) were discovered in 2005, are highly conserved across the family, and are proving to be increasingly important players in herpesviral …
Number of citations: 9 www.sciencedirect.com
CM Orahoske, M Afrin, Y Li, J Hanna… - ACS Infectious …, 2022 - ACS Publications
Human African trypanosomiasis (HAT) remains a health threat to sub-Saharan Africa. The current treatments suffer from drug resistance and life-threatening side effects, making drug …
Number of citations: 3 pubs.acs.org
P Che, L Cui, O Kutsch, L Cui, Q Li - Assay and drug development …, 2012 - liebertpub.com
… analog, mitoxantrone, CGP-74514A hydrochloride, SB 224289 hydrochloride, ellipticine, diphenyleneiodonium chloride, brefeldin A from Penicillium brefeldianum, U-74389G maleate, …
Number of citations: 28 www.liebertpub.com
J Yuan, RL Johnson, R Huang, J Wichterman, H Jiang… - researchgate.net
Supplementary Figure 2 Identification of genetic loci linked to response to triamterene (TAT).(a) Chemical structure of TAT.(b) TAT IC50 values (mean and standard deviation) and allelic …
Number of citations: 0 www.researchgate.net
P Diamandis - 2010 - tspace.library.utoronto.ca
The identification of self-renewing and multipotent neural stem cells (NSCs) in the mammalian brain brings promise for the treatment of neurological diseases and has yielded new …
Number of citations: 2 tspace.library.utoronto.ca
A Haymond, T Dowdy, C Johny, C Johnson, H Ball… - Analytical …, 2018 - Elsevier
… 4): NF023, Suramin Hexasodium, and I-OMe-Tyrphostin AG 538 with respect to IspC, and Aurintricarboxylic acid, 6-hydroxy-DL-DOPA, and U-74389G maleate with respect to IspD. …
Number of citations: 4 www.sciencedirect.com
C Orahoske - 2023 - search.proquest.com
The work entitled “Fragment Based Drug Design based on 6, 7-Dimethoxyquinazoline core structure” presents a unique approach to drug discovery, specifically focusing on the …
Number of citations: 2 search.proquest.com
LA Walter - 2013 - macsphere.mcmaster.ca
Human L-glutamine:D-fructose-6-phosphate amidotransferase 1 (hGFAT1) is the first and rate-limiting enzyme of the hexosamine biosynthesis pathway (HBP) and is a potential target to …
Number of citations: 1 macsphere.mcmaster.ca

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